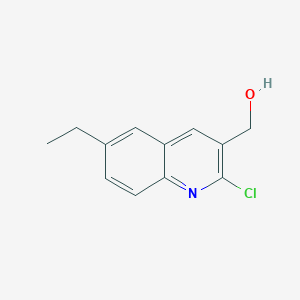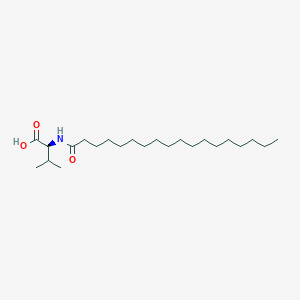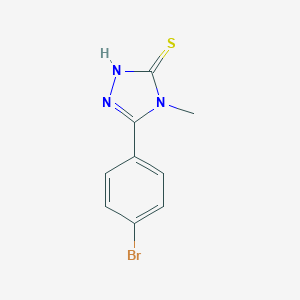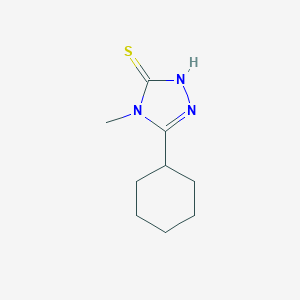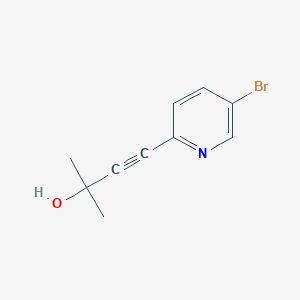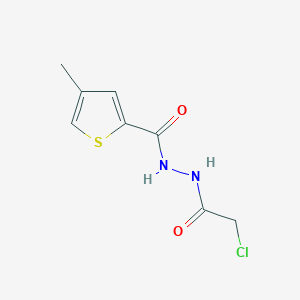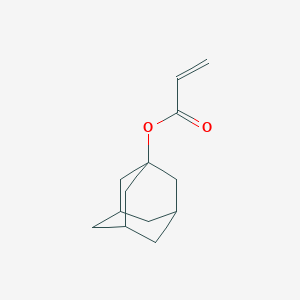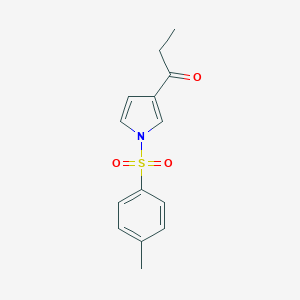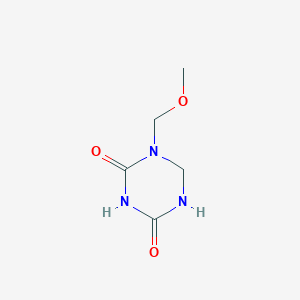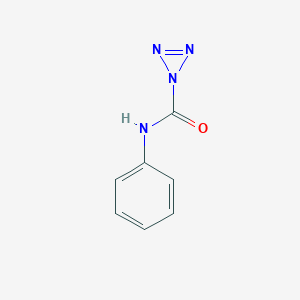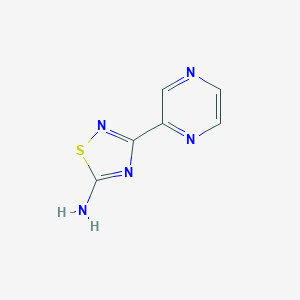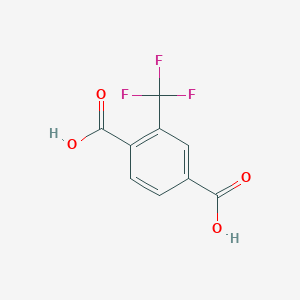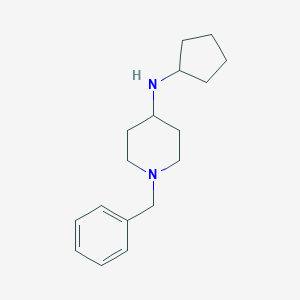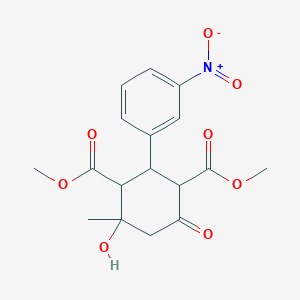
Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate, also known as DMDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDD is a member of the cyclohexane-1,3-dicarboxylate family and is synthesized through a multistep process involving the reaction of 3-nitrobenzaldehyde with dimethyl malonate.
作用機序
The mechanism of action of Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes involved in the production of inflammatory mediators. Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a key role in the regulation of antioxidant and detoxification genes.
生化学的および生理学的効果
Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In animal studies, Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, lung, and brain. Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has also been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
One of the main advantages of Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate is its relatively simple synthesis method, which makes it easily accessible for use in various laboratory experiments. Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate is also highly stable and can be stored for long periods without significant degradation. However, one limitation of Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate, including the development of new drugs based on its anti-inflammatory and antioxidant properties, the synthesis of new materials using Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate as a building block, and the investigation of its potential applications in the agrochemical industry. Additionally, further studies are needed to fully understand the mechanism of action of Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate and its potential side effects in vivo.
合成法
The synthesis of Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate involves a multistep process that begins with the reaction of 3-nitrobenzaldehyde with dimethyl malonate in the presence of a base catalyst. This reaction leads to the formation of 3-nitrophenyl-3-methylbut-2-enoate, which is then converted to Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate through a series of further reactions involving the addition of a hydroxyl group and a methyl group.
科学的研究の応用
Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In materials science, Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been used as a building block for the synthesis of various polymers and other materials with unique properties. In organic synthesis, Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate has been used as a precursor for the synthesis of various compounds with potential applications in the pharmaceutical and agrochemical industries.
特性
CAS番号 |
5791-86-6 |
|---|---|
製品名 |
Dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate |
分子式 |
C17H19NO8 |
分子量 |
365.3 g/mol |
IUPAC名 |
dimethyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO8/c1-17(22)8-11(19)13(15(20)25-2)12(14(17)16(21)26-3)9-5-4-6-10(7-9)18(23)24/h4-7,12-14,22H,8H2,1-3H3 |
InChIキー |
WGETYYLVMDBIRH-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)O |
正規SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



